4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring attached to a hydrazinyl group, which is further connected to a cyclohexa-3,5-diene-1,2-dione moiety. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of pyridine-2-carbohydrazide with cyclohexa-3,5-diene-1,2-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cyclohexa-2,5-diene-1,4-dione: Shares a similar diene structure but lacks the pyridinyl and hydrazinyl groups.
Pyridine-2-carbohydrazide: Contains the pyridine and hydrazinyl groups but lacks the cyclohexa-diene structure.
Uniqueness
4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.
Properties
CAS No. |
66679-00-3 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-(pyridin-2-yldiazenyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N3O2/c15-9-5-4-8(7-10(9)16)13-14-11-3-1-2-6-12-11/h1-7,15-16H |
InChI Key |
RMRYLOYUZBBPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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